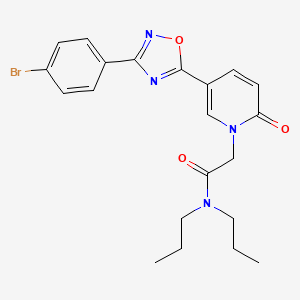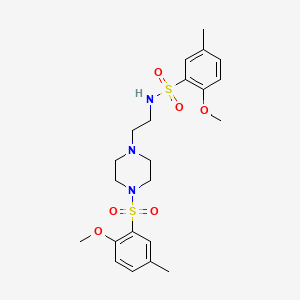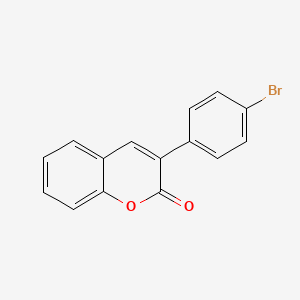![molecular formula C24H17FN2O4 B2444363 [4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate CAS No. 380477-83-8](/img/structure/B2444363.png)
[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate, also known as CFM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a small molecule inhibitor that works by targeting the activity of a protein called STAT3, which is known to play a critical role in cancer cell growth and survival. In
Mécanisme D'action
[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate works by binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and activation. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on STAT3, this compound has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, such as AKT and ERK. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is its specificity for STAT3. Unlike other inhibitors that target multiple proteins, this compound specifically targets STAT3, making it a more effective inhibitor. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on [4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate. One area of interest is the development of more soluble derivatives of this compound that can be used in lab experiments. Another area of interest is the investigation of the potential applications of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further studies are needed to investigate the potential use of this compound in combination therapy with other chemotherapy drugs.
Méthodes De Synthèse
The synthesis of [4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate involves a multi-step process that includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-aminophenylacetic acid to form the amide intermediate. The final step involves the reaction of the amide intermediate with 2-fluoroaniline and the subsequent cyclization of the resulting product to form this compound.
Applications De Recherche Scientifique
[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate has been extensively studied for its potential applications in cancer research. STAT3 is a transcription factor that is known to play a critical role in the development and progression of various types of cancer, including breast, lung, and prostate cancer. This compound has been shown to inhibit the activity of STAT3, leading to reduced cancer cell growth and survival. In addition, this compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4/c1-30-19-12-8-17(9-13-19)24(29)31-20-10-6-16(7-11-20)14-18(15-26)23(28)27-22-5-3-2-4-21(22)25/h2-14H,1H3,(H,27,28)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCQAODMUMVJAD-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2444280.png)

![3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2444282.png)


![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2444290.png)




![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2444299.png)
![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)

